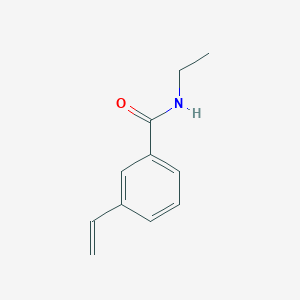

3-Ethenyl-N-ethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-9-6-5-7-10(8-9)11(13)12-4-2/h3,5-8H,1,4H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRZDAAETDKCLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethenyl N Ethylbenzamide and Analogues

Amide Bond Formation Strategies

The amide bond is a cornerstone of organic chemistry, and numerous methods have been developed for its construction. The choice of strategy often depends on factors such as substrate availability, functional group tolerance, and desired scale.

One of the most traditional and reliable methods for amide synthesis is the reaction between an acyl halide and an amine. In the context of synthesizing a precursor for 3-ethenyl-N-ethylbenzamide, this would typically involve the condensation of a 3-substituted benzoyl halide (e.g., 3-bromobenzoyl chloride) with ethylamine (B1201723).

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion, which is an excellent leaving group.

A key consideration in this reaction is the formation of hydrogen chloride (HCl) as a byproduct. This acid will react with the basic ethylamine starting material to form an unreactive ammonium (B1175870) salt. To prevent this and drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to scavenge the HCl, or a twofold excess of the amine reactant is used.

Table 1: Key Features of Acyl Halide-Amine Condensation

| Feature | Description |

| Reactants | Acyl Halide (e.g., 3-bromobenzoyl chloride), Amine (e.g., ethylamine) |

| Mechanism | Nucleophilic Acyl Substitution (Addition-Elimination) |

| Byproduct | Hydrogen Halide (e.g., HCl) |

| Conditions | Often performed at low temperatures in an inert solvent. Requires a base to neutralize the acid byproduct. |

| Advantages | High reactivity of acyl halides, generally leads to high yields. |

| Disadvantages | Acyl halides can be moisture-sensitive; generation of stoichiometric waste (halide salt). |

Carbodiimide-mediated coupling is a versatile and widely used method for forming amide bonds directly from carboxylic acids and amines, avoiding the need to prepare more reactive acyl halides. Common carbodiimide (B86325) reagents include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The mechanism involves the activation of the carboxylic acid (e.g., 3-bromobenzoic acid) by the carbodiimide. The carboxylate attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (ethylamine), which displaces the carbodiimide-derived urea (B33335) to form the desired amide bond.

To improve reaction efficiency and suppress potential side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently incorporated. HOBt can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to yield the amide product.

Conventional amide synthesis methods, such as those using acyl halides or carbodiimides, often suffer from poor atom economy due to the use of stoichiometric activating reagents, which generate significant amounts of waste. In response, significant research has focused on developing greener, more sustainable catalytic approaches.

The principles of green chemistry aim to reduce or eliminate hazardous substances by focusing on aspects like catalysis, use of safer solvents, and improved atom economy. Several strategies have emerged:

Direct Catalytic Amidation: Methods using catalysts like boric acid have been developed to directly couple carboxylic acids and amines at elevated temperatures, with water being the only byproduct. This approach avoids stoichiometric activators entirely.

Enzymatic Synthesis: Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), can effectively catalyze amide bond formation from free carboxylic acids and amines under mild conditions. These reactions often proceed with high selectivity and in greener solvents.

Use of Greener Solvents: Replacing hazardous solvents like DMF and CH2Cl2 with more environmentally benign alternatives, such as cyclopentyl methyl ether (CPME), is a key focus. In some cases, reactions can be performed under solvent-free conditions.

Introduction of the Ethenyl Moiety

Once the N-ethylbenzamide core is established, typically with a functional handle at the 3-position (e.g., a halogen), the ethenyl group can be installed. Modern organometallic chemistry provides powerful tools for this transformation.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, including the installation of a vinyl group onto an aromatic ring. These reactions typically involve coupling an aryl halide or pseudohalide (e.g., 3-bromo-N-ethylbenzamide) with a vinyl-organometallic reagent.

Several named reactions are suitable for this purpose:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling: This involves the reaction of the aryl halide with a vinyl-organostannane (vinyltin) reagent. While effective, the toxicity of organotin compounds is a significant drawback.

Heck Reaction: In this reaction, the aryl halide is coupled directly with an alkene (like ethylene) in the presence of a palladium catalyst and a base.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the vinyl-organometallic reagent (in Suzuki or Stille coupling) or migratory insertion/β-hydride elimination (in Heck coupling), and finally, reductive elimination to release the vinyl arene product and regenerate the palladium(0) catalyst.

Table 2: Comparison of Palladium-Catalyzed Vinylation Methods

| Reaction | Vinyl Source | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Vinylboronic acid/ester | Low toxicity of boron reagents, mild reaction conditions, high functional group tolerance. | Boronic acids can be unstable; requires stoichiometric base. |

| Stille | Vinyl-organostannane | Tolerant of a wide range of functional groups. | High toxicity of organotin reagents and byproducts. |

| Heck | Alkene (e.g., ethylene) | Uses simple and readily available alkenes. | Can have issues with regioselectivity. |

An alternative approach to installing the ethenyl group involves olefination of a carbonyl group. This strategy would require a precursor such as 3-formyl-N-ethylbenzamide. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are classic methods for converting aldehydes and ketones into alkenes.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base. The ylide acts as a nucleophile, attacking the aldehyde carbonyl carbon to form a betaine (B1666868) intermediate, which then closes to an oxaphosphetane. This four-membered ring intermediate collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct (e.g., triphenylphosphine (B44618) oxide). A significant challenge with the Wittig reaction can be the removal of the phosphine oxide byproduct.

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. The phosphonate carbanion is generated by treating an alkyl phosphonate with a base. A major advantage of the HWE reaction is that the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which is much easier to remove during workup than triphenylphosphine oxide. Furthermore, HWE reactions with stabilized phosphonates generally show a high stereoselectivity for the formation of (E)-alkenes.

Table 3: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus Ylide | Phosphonate Carbanion |

| Precursor | Phosphonium Salt | Alkyl Phosphonate |

| Byproduct | Phosphine Oxide (e.g., Ph₃P=O) | Dialkyl Phosphate Salt |

| Byproduct Removal | Often difficult (requires chromatography). | Easy (water-soluble). |

| Reactivity | Ylides are highly reactive. | Phosphonate carbanions are generally more nucleophilic and less basic than ylides. |

| Stereoselectivity | Variable; non-stabilized ylides often favor (Z)-alkenes. | Stabilized phosphonates strongly favor (E)-alkenes. |

Eliminations and Dehydrohalogenations

The introduction of the ethenyl (vinyl) group onto the benzene (B151609) ring is a critical step in the synthesis of this compound. This is commonly achieved through elimination reactions, particularly dehydrohalogenation, of a suitable precursor. This process involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms to form a double bond.

The general strategy involves a precursor such as a 3-(1-haloethyl)-N-ethylbenzamide. Treatment of this precursor with a strong base induces an E2 (bimolecular elimination) reaction. libretexts.org The base abstracts a proton from the carbon adjacent to the one bearing the halogen, leading to the concerted elimination of the halide and formation of the vinyl group. libretexts.org

Commonly used bases for dehydrohalogenation include:

Potassium tert-butoxide (t-BuOK)

Sodium ethoxide (NaOEt)

Sodium amide (NaNH2) libretexts.org

1,8-Diazabicycloundec-7-ene (DBU)

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. semanticscholar.org For instance, the use of bulky bases like potassium tert-butoxide can favor elimination over substitution. High temperatures generally favor elimination reactions. libretexts.org

A plausible synthetic sequence could start from 3-acetyl-N-ethylbenzamide. This precursor can be reduced to the corresponding alcohol, 3-(1-hydroxyethyl)-N-ethylbenzamide, which is then converted to a 3-(1-haloethyl)-N-ethylbenzamide. The final dehydrohalogenation step yields the desired this compound. Domino reactions that combine dehydrohalogenation with other transformations, such as Heck coupling, have also been developed for the synthesis of styrene (B11656) derivatives. acs.orgnih.govsemanticscholar.org

| Precursor Type | Typical Base | Solvent | Mechanism | Key Feature |

|---|---|---|---|---|

| Alkyl Halide | Potassium tert-butoxide | THF, DMSO | E2 | Strong, hindered base favors elimination. |

| Alkyl Halide | Sodium Ethoxide | Ethanol | E2 | Commonly used alkoxide base. |

| Vicinal Dihalide | Sodium Amide (2-3 equiv.) | Liquid Ammonia | Double E2 | Used to form alkynes, but first step forms alkene. libretexts.org |

| Alkyl Halide | DBU | Acetonitrile | E2 | Non-nucleophilic base, minimizes substitution. |

Regioselective Functionalization of the Benzene Ring

Achieving the desired 1,3-substitution pattern of this compound relies on the highly predictable rules of regioselectivity in aromatic chemistry. The directing effects of substituents already present on the benzene ring are exploited to guide the introduction of new functional groups to specific positions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). chem-station.com The DMG, through its ability to coordinate with an organolithium reagent, directs the deprotonation of the nearest ortho-proton. wikipedia.org

The amide group, including the N-ethylamide moiety, is a potent DMG. organic-chemistry.org In the context of synthesizing precursors for this compound, DoM can be used to introduce a substituent at the 2-position of an N-ethylbenzamide derivative.

The general mechanism involves:

Coordination of a strong base, typically an alkyllithium compound like n-butyllithium or sec-butyllithium, to the heteroatom (oxygen or nitrogen) of the amide DMG. wikipedia.org

This coordination increases the acidity of the ortho-protons, facilitating their removal by the alkyllithium base to form an ortho-lithiated species. uwindsor.caunblog.fr

The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles (E+) to introduce a new substituent exclusively at the ortho position. organic-chemistry.org

While this strategy directs functionalization to the 2-position, it is a crucial method for synthesizing polysubstituted benzamide (B126) analogues where ortho-substitution is required. For the target molecule, this method would be more applicable for creating more complex analogues rather than the direct synthesis of the 3-substituted compound.

| Strength | DMG Examples | Typical Base | Electrophile (E+) Examples |

|---|---|---|---|

| Strong | -CONR2, -SO2NR2, -OCONR2 | s-BuLi, t-BuLi | I2, CO2, R-CHO, Me3SiCl |

| Moderate | -OMe, -NR2, -CF3 | n-BuLi/TMEDA | Alkyl halides, DMF |

| Weak | -F, -Cl, -Ph | n-BuLi/t-BuOK | Ketones, Epoxides |

Electrophilic aromatic substitution (EAS) is the fundamental method for introducing substituents onto a benzene ring. masterorganicchemistry.com The regiochemical outcome is determined by the electronic properties of the substituent already on the ring. The N-ethylcarboxamide group (-CONHCH2CH3) is an electron-withdrawing group due to the resonance effect of the carbonyl. Consequently, it is a deactivating group and a meta-director.

This directing effect is ideal for the synthesis of 3-substituted N-ethylbenzamide precursors. For example, a Friedel-Crafts acylation of N-ethylbenzamide would introduce an acetyl group predominantly at the 3-position. lkouniv.ac.in

The mechanism proceeds via the generation of a strong electrophile, which is then attacked by the nucleophilic π-system of the benzene ring. masterorganicchemistry.com The resulting carbocation intermediate, known as an arenium ion or sigma complex, is stabilized by resonance. For a meta-directing group like the N-ethylamide, the positive charge of the arenium ion is never placed on the carbon atom bearing the deactivating group, making the transition states for meta-attack more stable than those for ortho- or para-attack. lkouniv.ac.in

A typical EAS reaction to synthesize a precursor would be:

Reaction : Friedel-Crafts Acylation

Substrate : N-Ethylbenzamide

Reagents : Acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3). lkouniv.ac.in

Product : 3-Acetyl-N-ethylbenzamide

This 3-acetyl derivative is a key precursor that can be converted to the 3-ethenyl group via the reduction and elimination sequence described in section 2.2.3. Direct carboxamidation of arenes using reagents like cyanoguanidine in superacid has also been reported as a route to benzamides. nih.govnih.gov

Chemo- and Regioselectivity in Multi-Functionalized Precursors

When synthesizing complex molecules, precursors often contain multiple functional groups, presenting challenges of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. Regioselectivity refers to the control of which position a reaction occurs on a molecule with multiple reactive sites.

In the synthesis of this compound analogues, a precursor might possess other substituents on the aromatic ring or side chain. For example, consider a precursor like 3-(1-bromoethyl)-5-fluoro-N-ethylbenzamide. A dehydrohalogenation reaction must selectively form the double bond without affecting the fluoro substituent or the amide group. The choice of a non-nucleophilic base at low temperatures would be critical to ensure the desired chemoselectivity.

Similarly, if a precursor contains two different directing groups for an EAS or DoM reaction, the outcome is determined by the interplay between them.

In DoM , the strongest directing group typically controls the site of metalation. unblog.fr For example, a -CONR2 group will direct ortho-lithiation over a weaker -OMe group.

In EAS , the directing effects can be cooperative or competitive. A strongly activating, ortho,para-directing group will usually dominate over a deactivating, meta-directing group.

Careful selection of reagents, protecting groups, and reaction conditions is paramount to navigate these selectivity issues and achieve the desired molecular architecture. nih.gov The development of highly selective reactions is a continuous goal in organic synthesis to improve efficiency and access to complex molecular targets. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Ethenyl N Ethylbenzamide

Reactions Involving the Ethenyl Group

The ethenyl group, being an electron-rich double bond conjugated with the benzene (B151609) ring, is susceptible to a variety of electrophilic addition and cycloaddition reactions.

Hydrogenation: The ethenyl group can be readily reduced to an ethyl group through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction proceeds via the syn-addition of hydrogen across the double bond. The conditions are generally mild, often at room temperature and atmospheric pressure of hydrogen gas. researchgate.netresearchgate.net

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the ethenyl group is expected to proceed via a halonium ion intermediate, leading to the formation of a dihaloalkane. The reaction is typically rapid and occurs at room temperature. The stereochemistry of the addition is anti, resulting from the backside attack of the halide ion on the cyclic halonium intermediate.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene. researchgate.net In the case of 3-Ethenyl-N-ethylbenzamide, the boron atom of a borane (B79455) reagent (e.g., BH₃ in THF) would add to the terminal carbon of the ethenyl group, the less sterically hindered position. organic-chemistry.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution would yield the corresponding primary alcohol, 2-(3-(N-ethylcarbamoyl)phenyl)ethanol. nih.gov The reaction is stereospecific, with the hydrogen and hydroxyl group adding in a syn fashion. researchgate.net

| Addition Reaction | Reagents | Expected Major Product |

| Hydrogenation | H₂, Pd/C | 3-Ethyl-N-ethylbenzamide |

| Bromination | Br₂ | 3-(1,2-Dibromoethyl)-N-ethylbenzamide |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-(3-(N-ethylcarbamoyl)phenyl)ethanol |

Diels-Alder Reaction: The ethenyl group can act as a dienophile in Diels-Alder reactions, particularly when the diene is electron-rich. youtube.com However, simple styrenes are often poor dienophiles due to the disruption of aromaticity in the transition state. The reactivity can be enhanced by the presence of electron-withdrawing groups on the dienophile or by using Lewis acid catalysis. For this compound, the amide group is weakly deactivating, which might have a modest effect on the reactivity of the ethenyl group as a dienophile. A potential reaction could involve a diene such as 2,3-dimethyl-1,3-butadiene, which upon heating, would be expected to yield a substituted cyclohexene (B86901) product.

Epoxidation: The ethenyl group can be converted to an epoxide (oxirane) ring using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the oxygen atom is transferred from the peroxy acid to the double bond. The resulting product would be N-ethyl-3-(oxiran-2-yl)benzamide.

Dihydroxylation: The ethenyl group can be dihydroxylated to form a vicinal diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). This would yield 1-(3-(N-ethylcarbamoyl)phenyl)ethane-1,2-diol with the two hydroxyl groups on the same side of the original double bond. Anti-dihydroxylation can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed hydrolysis.

| Oxidation Reaction | Reagents | Expected Major Product |

| Epoxidation | m-CPBA | N-ethyl-3-(oxiran-2-yl)benzamide |

| Syn-Dihydroxylation | OsO₄, NMO | 1-(3-(N-ethylcarbamoyl)phenyl)ethane-1,2-diol (syn) |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 1-(3-(N-ethylcarbamoyl)phenyl)ethane-1,2-diol (anti) |

Reactions Involving the Amide Moiety

The amide functional group is known for its stability due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, under forcing conditions, it can undergo hydrolysis and transamidation.

Acidic Conditions: Under strong acidic conditions and heat, the amide can be hydrolyzed to a carboxylic acid and an amine. The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the ethylamine (B1201723) as its ammonium (B1175870) salt lead to the formation of 3-ethenylbenzoic acid.

Basic Conditions: Base-catalyzed hydrolysis also requires harsh conditions, such as refluxing with a strong base like sodium hydroxide (B78521). The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The departure of the ethylamide anion, a very poor leaving group, is the rate-determining step and is generally driven forward by a subsequent acid-base reaction where the departing amide anion deprotonates the newly formed carboxylic acid. The final products are the carboxylate salt of 3-ethenylbenzoic acid and ethylamine.

Transamidation is the exchange of the N-substituent of an amide with another amine. This reaction is generally difficult due to the low reactivity of the amide carbonyl and the poor leaving group ability of the amide anion. Catalysis is often required to facilitate this transformation. Metal catalysts, such as those based on zirconium, titanium, or aluminum, can activate the amide carbonyl towards nucleophilic attack. For example, reacting this compound with a different amine (e.g., propylamine) in the presence of a suitable catalyst would be expected to result in the formation of N-propyl-3-ethenylbenzamide and ethylamine. The reaction is typically an equilibrium process, and strategies such as using a large excess of the incoming amine or removing the displaced amine are often employed to drive the reaction to completion.

Reductions to Amines

The reduction of the amide functional group in this compound to the corresponding amine, 3-ethenyl-N-ethylbenzylamine, is a key transformation. This process involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). The choice of reducing agent is critical to achieve this transformation chemoselectively, preserving the ethenyl group.

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are commonly used for the reduction of amides to amines. chemistrysteps.comadichemistry.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by the elimination of the carbonyl oxygen as an aluminate complex to form an iminium ion intermediate. A subsequent hydride addition to the iminium ion yields the final amine product. chemistrysteps.com While effective, LiAlH₄ is a powerful reducing agent that can potentially also reduce the vinyl group under certain conditions. adichemistry.com

To ensure the preservation of the vinyl group, milder or more selective catalytic methods are often preferred. Catalytic hydrogenation can be employed, though it often requires high pressures and temperatures and specific catalysts like copper chromite to be effective for amides, which could also lead to the reduction of the alkene. wikipedia.org Modern methods utilizing hydrosilylation with various metal catalysts, such as those based on iron, iridium, or molybdenum, offer greater chemoselectivity. diva-portal.orgorganic-chemistry.org These catalytic systems can operate under milder conditions and often tolerate sensitive functional groups like alkenes. diva-portal.orgorganic-chemistry.org

| Reagent/System | Typical Conditions | Selectivity for Amide vs. Ethenyl Group | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | High for amide; potential for ethenyl group reduction | chemistrysteps.comadichemistry.commasterorganicchemistry.com |

| Catalytic Hydrogenation | High pressure H₂, high temperature, metal catalyst (e.g., Copper Chromite) | Ethenyl group is susceptible to reduction | wikipedia.org |

| Molybdenum-catalyzed Hydrosilylation (e.g., Mo(CO)₆/Silane) | Moderate temperature, inert atmosphere | High chemoselectivity; tolerates alkenes, esters, and nitriles | diva-portal.org |

| Iridium-catalyzed Hydrosilylation (e.g., [Ir(COE)₂Cl]₂/Silane) | Mild conditions | High efficiency and functional group tolerance | organic-chemistry.org |

Benzene Ring Functionalization and Transformations

The aromatic ring of this compound is a scaffold for further functionalization, enabling the synthesis of more complex molecules. Strategies often rely on directing the reactivity to specific C-H bonds on the ring.

Achieving site-selective functionalization of C-H bonds that are distant from existing functional groups is a significant challenge in synthesis. nih.gov In the context of this compound, the N-ethylamide group can act as a directing group to guide transition metal catalysts to specific positions on the benzene ring. rsc.org Palladium and ruthenium-based catalysts are frequently employed for such transformations. rsc.orgnih.govrsc.org

The amide group typically directs functionalization to the ortho position through the formation of a stable five- or six-membered cyclometalated intermediate. nih.govresearchgate.net However, by employing specialized templates or linker strategies, this directing effect can be extended to more remote meta or para positions. nih.govacs.org For instance, a nitrile-based template can facilitate palladium-catalyzed olefination at the meta C-H bond of arenes. nih.gov These strategies provide pathways to introduce new functional groups at positions that are not readily accessible through classical electrophilic aromatic substitution, overcoming the inherent directing effects of the existing ethenyl and amide substituents.

| Strategy | Catalyst System (Example) | Target Position | Mechanism Principle | Reference |

|---|---|---|---|---|

| Direct Chelation-Assistance | Pd(OAc)₂ or Ni(II) complexes | ortho | Formation of a 5-membered metallacycle with the amide group. | rsc.orgresearchgate.netresearchgate.net |

| Template-Assisted Remote Functionalization | Pd(II) with a removable nitrile-based template | meta | A larger metallacycle is formed, overcoming the proximal directing effect. | nih.gov |

| σ-Activation via Cyclometalation | Ruthenium(II) complexes | meta | The metal center σ-bonds to an ortho position, electronically activating the remote meta position for electrophilic or radical attack. | rsc.org |

The ethenyl group of this compound serves as a reactive handle for polymerization or oligomerization through aryl coupling reactions. The Heck reaction, which couples vinyl groups with aryl halides under palladium catalysis, is a primary method for this type of transformation. organic-chemistry.orgwikipedia.org Reacting this compound with a dihaloarene, or a self-coupling reaction of a halogenated derivative of the molecule, could lead to the formation of oligomers or polymers. This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.org

Furthermore, direct dehydrogenative Heck-type couplings offer an alternative pathway, reacting vinylarenes directly with other C-H bonds under oxidant-free conditions, often catalyzed by nickel. nih.gov Such methods enhance the atom economy of the coupling process. These aryl coupling strategies allow for the construction of extended conjugated systems based on the benzamide backbone, which could have applications in materials science.

Radical and Organometallic Mechanistic Pathways

The reactivity of this compound can also be understood through radical and organometallic mechanisms, which underpin many of the transformations discussed previously.

Organometallic pathways are central to the C-H functionalization and aryl coupling reactions. In directed C-H activation, an organometallic intermediate, typically a palladacycle or ruthenacycle, is formed. acs.orgresearchgate.netrsc.org The catalytic cycle generally involves C-H activation/cyclometalation, coordination of the coupling partner (e.g., an alkene or aryl halide), insertion or oxidative addition, and finally, reductive elimination to release the product and regenerate the active catalyst. youtube.comufrgs.br For ruthenium-catalyzed meta-functionalization, mechanistic studies suggest that the initial cyclometalated complex can proceed through either an electrophilic aromatic substitution-type pathway or a single-electron transfer (SET) process, leading to radical intermediates. rsc.org

Radical pathways offer distinct reactivity patterns. The ethenyl group is susceptible to the addition of radicals. For instance, vinyl radicals can be generated on related benzamide structures, which then undergo cascade cyclization reactions. nih.govacs.orgacs.org In the context of this compound, a radical generated elsewhere in the molecule or from an external source could add to the vinyl group, initiating a sequence of reactions. Furthermore, radical mechanisms have been unequivocally proven for some remote C-H functionalization reactions, where the organometallic catalyst's role is to facilitate a single-electron transfer to the coupling partner, generating an alkyl radical that then functionalizes the aromatic ring. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Ethenyl N Ethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For a hypothetical analysis of 3-Ethenyl-N-ethylbenzamide, one would expect the ¹H NMR spectrum to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the ethenyl (vinyl) group (a characteristic set of doublet of doublets), and the aromatic protons on the benzene (B151609) ring. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.

Two-dimensional (2D) NMR techniques would be instrumental in assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the CH₂ and CH₃ protons of the ethyl group, and among the protons of the vinyl group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the ethylamide and ethenyl substituents to the benzoyl framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key for determining the molecule's preferred conformation.

Without experimental data, a representative data table cannot be constructed.

Conformational Analysis via NMR

The conformation of the N-ethylamide side chain relative to the benzene ring is a key structural feature. The rotation around the amide C-N bond is typically restricted, potentially leading to the existence of cis and trans isomers. NOESY experiments would be critical in this regard, as they could show through-space interactions that would differentiate between these conformers. For instance, a NOE correlation between the N-H proton and a specific aromatic proton would suggest a particular spatial arrangement. Variable temperature NMR studies could also provide insight into the energy barrier for rotation around the amide bond.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. These would include:

A strong absorption band for the C=O (carbonyl) stretching of the amide group, typically in the region of 1630-1680 cm⁻¹.

An N-H stretching vibration for the secondary amide, usually appearing as a sharp peak around 3300 cm⁻¹.

C-H stretching vibrations for the aromatic and vinyl groups (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹).

C=C stretching vibrations for the aromatic ring and the vinyl group in the 1450-1600 cm⁻¹ region.

Out-of-plane C-H bending vibrations for the substituted benzene ring and the vinyl group, which are characteristic of the substitution pattern.

A specific data table of observed frequencies is not available.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy would complement the FT-IR data. The C=C stretching vibrations of the vinyl group and the aromatic ring are typically strong and well-defined in the Raman spectrum, providing a valuable "fingerprint" for the molecule. The symmetric stretching of non-polar bonds often gives rise to strong Raman signals where FT-IR signals might be weak.

Theoretical Vibrational Frequency Calculations and Assignments

In the absence of experimental spectra, theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational frequencies. These calculations, performed on a computationally optimized molecular structure, can provide a theoretical spectrum where the vibrational modes are assigned to specific atomic motions. Comparing such a theoretical spectrum with an experimental one (if it were available) is a powerful method for confirming spectral assignments. However, no such computational studies for this compound have been published.

An article on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time. A thorough review of publicly available scientific databases and literature reveals a lack of specific experimental or theoretical data for this particular compound corresponding to the requested analytical techniques.

To produce a scientifically accurate and detailed article covering High-Resolution Mass Spectrometry, Fragmentation Pathway Analysis, Electronic Spectroscopy (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT), and X-ray Crystallography, specific research findings for "this compound" are required.

Information on related but structurally distinct compounds, such as N-ethylbenzamide and N-ethyl-3-methylbenzamide, is available but does not suffice to describe the unique physicochemical and structural properties imparted by the 3-ethenyl (or 3-vinyl) substituent. Using data from these analogs would not adhere to the specific focus of the request and could lead to an inaccurate representation of the target molecule's characteristics.

Without published crystal structures, mass spectrometric fragmentation patterns, or electronic absorption spectra for this compound, the generation of the requested content is not possible.

Computational and Theoretical Investigations of 3 Ethenyl N Ethylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its balance of accuracy and computational efficiency. q-chem.com It is widely employed to determine optimized molecular structures and electronic properties. scispace.com Methods like B3LYP are frequently used to model molecular systems, providing a reliable foundation for further analysis. q-chem.commultidisciplinaryjournals.comdergipark.org.tr

The first step in the theoretical investigation of 3-Ethenyl-N-ethylbenzamide involves geometry optimization. This process uses DFT to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. multidisciplinaryjournals.com The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped to identify all low-energy conformers. nih.gov This analysis reveals the preferred spatial orientations of the ethyl and ethenyl groups relative to the benzamide (B126) core.

Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of this compound (Calculated at B3LYP level)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths | ||

| C=O | 1.23 Å | |

| C-N (amide) | 1.35 Å | |

| C=C (ethenyl) | 1.34 Å | |

| Bond Angles | ||

| O=C-N | 122.5° | |

| C-N-C (ethyl) | 121.0° | |

| Dihedral Angles | ||

| O=C-C(ring)-C(ethenyl) | 25.0° | |

| C(ring)-C-N-C(ethyl) | 175.0° |

The electronic properties of a molecule are fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is used to analyze this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. multidisciplinaryjournals.comijcce.ac.ir The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. multidisciplinaryjournals.comijcce.ac.irresearchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution across the molecule. researchgate.net An MEP map illustrates regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. nih.gov For this compound, negative potential is expected around the carbonyl oxygen, while positive potential would be located near the amide hydrogen.

Table 2: Illustrative Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Energy Gap (ΔE) | 4.17 |

DFT calculations are a valuable tool for investigating the mechanisms of chemical reactions. nih.gov For this compound, this could involve studying its synthesis or its participation in reactions such as polymerization or addition reactions at the ethenyl group. Theoretical chemists can model the entire reaction coordinate, from reactants to products, to identify intermediate structures and, most importantly, the transition state—the highest energy point along the reaction pathway. nih.gov The energy of the transition state determines the activation energy of the reaction, providing insight into reaction kinetics and feasibility.

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.trchemjournal.kz These predicted values can be correlated with experimental spectra to confirm structural assignments. dergipark.org.trchemjournal.kz

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. chemjournal.kznih.gov This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the amide group or the C=C stretch of the ethenyl group.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| Carbonyl (C=O) | 168.5 | 169.2 |

| Aromatic C-N | 140.1 | 139.8 |

| Ethenyl CH | 136.4 | 136.9 |

| Ethenyl CH₂ | 115.8 | 116.2 |

| Ethyl CH₂ | 40.2 | 39.7 |

| Ethyl CH₃ | 14.5 | 15.1 |

Table 4: Illustrative Assignment of Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3310 | 3305 |

| Aromatic C-H Stretch | 3085 | 3090 |

| C=O Stretch (Amide I) | 1655 | 1660 |

| C=C Stretch | 1632 | 1628 |

| N-H Bend (Amide II) | 1540 | 1545 |

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and intermolecular interactions. rsc.org

MD simulations are ideally suited to explore the conformational flexibility of this compound. uky.edu By simulating the molecule's movement over nanoseconds, one can observe transitions between different stable conformations and understand the dynamics of the flexible ethyl and ethenyl side chains.

A key aspect of this flexibility is the energy required to rotate around specific single bonds. DFT can be used to calculate the rotational energy barrier, which is the energy difference between the stable (staggered) and high-energy (eclipsed) conformations. nih.gov For this compound, the barrier to rotation around the amide C-N bond is of particular interest, as the partial double-bond character of amides leads to a significant rotational hindrance. nih.gov

Table 5: Illustrative Calculated Rotational Energy Barriers for this compound

| Bond of Rotation | Rotational Barrier (kcal/mol) |

| Amide (Aryl-CO)—N | 17.5 |

| N—C (Ethyl) | 4.8 |

| Aryl—C (Ethenyl) | 3.5 |

Intermolecular Interactions in Solution or Solid State

The physical properties and crystal packing of this compound are dictated by a combination of non-covalent intermolecular interactions. Computational methods can identify and quantify these forces, which include hydrogen bonding, π-π stacking, and van der Waals interactions. nih.govnih.gov

Hydrogen Bonding: The most significant directional interaction for this molecule is the hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of another. This classic N-H···O=C interaction often leads to the formation of dimeric synthons or extended chains, which are common structural motifs in the crystal structures of primary and secondary benzamides. researchgate.netdntb.gov.ua Molecular dynamics (MD) simulations can be employed to study these interactions in both the solid state and in solution, revealing their strength, persistence, and influence on the local molecular ordering. nih.govbohrium.com

π-π Stacking: The presence of the benzene (B151609) ring allows for π-π stacking interactions between aromatic rings of adjacent molecules. These interactions, driven by electrostatic and dispersion forces, contribute significantly to the crystal lattice energy. nih.gov The geometry of this stacking can vary, from parallel-displaced to T-shaped arrangements, each with a characteristic interaction energy that can be calculated using high-level quantum chemical methods.

Computational quantification of these interactions typically involves calculations on molecular dimers or clusters extracted from a predicted crystal lattice or a snapshot from an MD simulation. Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov

Table 1: Hypothetical Interaction Energies for this compound Dimers This table presents illustrative values for the types of data obtained from quantum chemical calculations on molecular pairs. The specific values are hypothetical and intended to exemplify typical energy ranges for different interaction motifs.

| Interaction Type | Dimer Configuration | Method | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Head-to-tail (N-H···O=C) | DFT-D / SAPT | -5.0 to -8.0 |

| π-π Stacking | Parallel-displaced | MP2 / CCSD(T) | -2.0 to -4.5 |

| C-H···π Interaction | Ethyl C-H to Benzene Ring | DFT-D | -0.5 to -1.5 |

| Dispersion | Stacked (non-aromatic) | SAPT (Dispersion Term) | -1.0 to -3.0 |

Quantum Chemical Methods Beyond DFT (e.g., Ab Initio, Semi-Empirical)

While Density Functional Theory (DFT) is a workhorse in computational chemistry, other quantum chemical methods offer distinct advantages in terms of accuracy or computational cost. These methods are broadly categorized as ab initio and semi-empirical.

Ab Initio Methods: Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parametrization, relying only on fundamental physical constants. acs.org

Hartree-Fock (HF) Theory: This is the foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for an ab initio method, it neglects electron correlation, the interaction between individual electrons. This omission means HF often fails to accurately describe weaker non-covalent interactions, such as dispersion forces. wikipedia.org

Post-Hartree-Fock Methods: To account for electron correlation, more advanced methods have been developed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice for studying non-covalent interactions in aromatic systems as it provides a reasonable balance of accuracy and computational cost. acs.orgresearchgate.net Coupled Cluster (CC) methods, such as CCSD(T), offer even higher accuracy (often considered the "gold standard") but are computationally very demanding and typically reserved for smaller systems or for benchmarking other methods.

Semi-Empirical Methods: Semi-empirical methods are based on the same Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orguomustansiriyah.edu.iq This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems or longer-timescale molecular dynamics simulations. nih.gov

Common semi-empirical methods include Austin Model 1 (AM1), Parametric Method 3 (PM3), and the Modified Neglect of Diatomic Overlap (MNDO) family. nih.govmpg.de These methods are particularly useful for initial conformational searches or for modeling large assemblies of molecules where higher-level theories would be computationally prohibitive. However, their accuracy is dependent on the quality of their parametrization for the specific types of molecules and interactions being studied. wikipedia.org

Table 2: Hypothetical Comparison of Calculated Properties for this compound This table provides an illustrative comparison of molecular properties for a single molecule as they might be calculated by different quantum chemical methods. The values are hypothetical.

| Property | Hartree-Fock (HF) | MP2 | DFT (B3LYP) | Semi-Empirical (PM3) |

| Dipole Moment (Debye) | 3.95 | 3.70 | 3.75 | 3.60 |

| HOMO Energy (eV) | -9.10 | -8.55 | -6.80 | -7.50 |

| LUMO Energy (eV) | 2.50 | 1.95 | 1.50 | 1.85 |

| HOMO-LUMO Gap (eV) | 11.60 | 10.50 | 8.30 | 9.35 |

Based on a comprehensive search of scientific literature and chemical databases, there is currently insufficient specific research data available on the polymerization and material applications of This compound to generate the detailed article as requested.

Studies focusing on the homopolymerization, copolymerization, and the development of functional or cross-linked materials specifically from this monomer are not present in the accessible public domain. While general principles of polymer chemistry regarding related structures like styrenic derivatives or other vinyl amides are well-documented, applying this information to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy for this unique compound.

Therefore, it is not possible to provide an article that strictly adheres to the requested outline and content inclusions for this compound.

Polymer Science and Material Applications of 3 Ethenyl N Ethylbenzamide

Functional Polymers and Cross-Linked Materials

Synthesis of Functionalized Poly(benzamides)

The synthesis of functionalized poly(benzamides) from 3-Ethenyl-N-ethylbenzamide would primarily involve the polymerization of its ethenyl group. This process would result in a polymer with a polyethylene-like backbone and pendant N-ethyl-3-benzamide groups.

Polymerization Methods: Free radical polymerization is a common and versatile method for polymerizing vinyl monomers and would likely be effective for this compound. This can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or through photoinitiation. The general scheme for the free radical polymerization of N-substituted vinylamides has been documented for similar monomers. For instance, the polymerization of N-vinylamide derivatives has been achieved through free radical polymerization to yield polymers with varying molecular weights.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could also be employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity.

Reaction Conditions: The polymerization would typically be carried out in a suitable solvent, and the choice of solvent would depend on the solubility of both the monomer and the resulting polymer. The reaction temperature would be selected based on the decomposition kinetics of the initiator used.

Properties of the Resulting Polymers: The resulting poly(this compound) would be a thermoplastic polymer. The pendant N-ethylbenzamide groups would impart specific properties to the polymer, such as:

Thermal Stability: The aromatic benzamide (B126) groups are expected to enhance the thermal stability of the polymer.

Solubility: The N-ethyl substitution on the amide nitrogen may improve solubility in organic solvents compared to unsubstituted poly(benzamides).

Functionalization: The benzamide group offers sites for further chemical modification, allowing for the tailoring of the polymer's properties for specific applications.

A hypothetical representation of the polymerization of this compound is shown below:

n (CH2=CH-C6H4-CONH-CH2CH3) → [-CH2-CH(C6H4-CONH-CH2CH3)-]n

Table 1: Hypothetical Polymerization Data for this compound

| Initiator | Solvent | Temperature (°C) | Monomer:Initiator Ratio | Resulting Polymer |

| AIBN | Toluene | 70 | 100:1 | Poly(this compound) |

| Benzoyl Peroxide | Dioxane | 80 | 150:1 | Poly(this compound) |

Preparation of Cross-linked Networks and Hydrogels

The vinyl group in this compound allows for its use in the formation of cross-linked networks and hydrogels.

Cross-linking Methods: Cross-linked networks can be prepared by copolymerizing this compound with a multifunctional cross-linking agent. Common cross-linkers for vinyl monomers include divinylbenzene (DVB), ethylene glycol dimethacrylate (EGDMA), and N,N'-methylenebisacrylamide. The cross-linker is added to the polymerization mixture, and upon initiation, it becomes incorporated into the growing polymer chains, forming covalent bonds between them and creating a three-dimensional network.

Hydrogel Formation: Hydrogels are cross-linked polymer networks that can absorb and retain large amounts of water. To form a hydrogel from this compound, it would likely be copolymerized with a hydrophilic comonomer, such as acrylic acid, acrylamide, or N-vinylpyrrolidone, in the presence of a cross-linker. The hydrophilic nature of the comonomer would allow the resulting network to swell in water. The benzamide group itself possesses some hydrophilic character due to the presence of the carbonyl and N-H groups, which can participate in hydrogen bonding with water.

The properties of the resulting hydrogel, such as its swelling ratio, mechanical strength, and responsiveness to stimuli (e.g., pH, temperature), could be tuned by adjusting the ratio of this compound to the hydrophilic comonomer and the concentration of the cross-linker.

Table 2: Hypothetical Formulation for a Hydrogel based on this compound

| Component | Function | Molar Ratio |

| This compound | Primary Monomer | 1.0 |

| Acrylic Acid | Hydrophilic Comonomer | 3.0 |

| Ethylene Glycol Dimethacrylate | Cross-linker | 0.05 |

| Azobisisobutyronitrile | Initiator | 0.01 |

| Water/Solvent | Reaction Medium | q.s. |

Polymerization Inhibition Studies (Focus on Chemical Mechanism)

The ethenyl group of this compound, being attached to an aromatic ring, makes it a vinyl aromatic monomer, similar in reactivity to styrene (B11656). Such monomers are susceptible to unwanted polymerization during storage and processing, necessitating the use of polymerization inhibitors.

Mechanism of Inhibition: Polymerization inhibitors function by scavenging the free radicals that initiate the polymerization chain reaction. For vinyl aromatic compounds, common inhibitors include stable free radicals, phenolic compounds, and certain aromatic amines. google.comgoogle.com

Stable Free Radicals: Compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can effectively trap initiating radicals. The mechanism involves the reaction of the stable nitroxide radical with the growing polymer chain radical to form a non-radical species, thus terminating the chain.

Phenolic Compounds: Inhibitors such as hydroquinone or 4-tert-butylcatechol work by donating a hydrogen atom from their hydroxyl group to the propagating radical. This terminates the polymer chain and forms a phenoxy radical, which is generally less reactive and does not readily initiate new polymer chains. The presence of oxygen can sometimes enhance the inhibitory effect of phenolic compounds. google.com

Quinone Methides: These compounds can act as polymerization retarders. google.com

The effectiveness of an inhibitor depends on factors such as its concentration, the temperature, and the presence of oxygen. The chemical mechanism of inhibition for a vinyl aromatic monomer like this compound would involve the interruption of the free radical chain process, as illustrated by the general mechanisms for styrene inhibition. mdpi.com

Table 3: Common Polymerization Inhibitors for Vinyl Aromatic Monomers

| Inhibitor Class | Example | General Mechanism of Action |

| Stable Nitroxide Radicals | TEMPO | Radical trapping to form a stable adduct |

| Phenolic Compounds | 4-tert-Butylcatechol | Hydrogen atom transfer to terminate radical chains |

| Aromatic Amines | Phenylenediamines | Hydrogen atom transfer |

| Quinone Methides | - | Radical trapping/retardation |

Derivatization and Analogues of 3 Ethenyl N Ethylbenzamide

Systematic Modification of the Benzene (B151609) Ring Substituents

Functionalization of the aromatic ring of 3-Ethenyl-N-ethylbenzamide allows for the modulation of its electronic, steric, and lipophilic properties. The substitution pattern is governed by the directing effects of the two existing substituents: the N-ethylcarboxamide group and the ethenyl (vinyl) group. The amide group is a deactivating, meta-directing group, while the vinyl group is a weakly deactivating, ortho, para-directing group. The outcome of electrophilic aromatic substitution is therefore a result of the interplay between these competing influences.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing substituents onto the benzene ring. For this compound, the positions activated by the ortho, para-directing vinyl group are C4 and C6, while the position activated by the meta-directing amide group is C5. The C2 position is sterically hindered and deactivated by both groups. Therefore, substitution is anticipated to occur primarily at the C4, C5, and C6 positions, with the precise regioselectivity depending on the reaction conditions and the nature of the electrophile.

Halogenation can be achieved using standard reagents. Bromination, for instance, typically employs bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). Chlorination can be similarly effected with chlorine (Cl₂) and iron(III) chloride (FeCl₃).

Nitro-functionalization is commonly performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. The resulting nitro-substituted analogues can serve as precursors for further modifications, such as reduction to an amino group.

| Reaction | Typical Reagents | Potential Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-Bromo-3-ethenyl-N-ethylbenzamide, 6-Bromo-3-ethenyl-N-ethylbenzamide, 5-Bromo-3-ethenyl-N-ethylbenzamide |

| Chlorination | Cl₂, FeCl₃ | 4-Chloro-3-ethenyl-N-ethylbenzamide, 6-Chloro-3-ethenyl-N-ethylbenzamide, 5-Chloro-3-ethenyl-N-ethylbenzamide |

| Nitration | HNO₃, H₂SO₄ | 3-Ethenyl-N-ethyl-4-nitrobenzamide, 3-Ethenyl-N-ethyl-6-nitrobenzamide, 3-Ethenyl-N-ethyl-5-nitrobenzamide |

Beyond classical EAS, modern cross-coupling reactions provide powerful tools for C-C bond formation on the benzamide (B126) core.

Alkylation via the Friedel-Crafts reaction, using an alkyl halide and a Lewis acid, can be challenging on the deactivated benzamide ring. The reaction may require harsh conditions and can be prone to side reactions involving the vinyl group.

Arylation strategies have seen significant advancement with the advent of transition metal-catalyzed C-H activation. The amide functionality can act as a directing group, enabling high regioselectivity. Palladium-catalyzed ortho-arylation of benzamides with aryl halides or their equivalents is a well-established method. In the case of this compound, this would direct arylation to the C2 position, a site not readily accessible through classical EAS. This approach offers a predictable and efficient route to biaryl structures.

Modification of the N-Alkyl Group

Altering the N-alkyl substituent is a straightforward approach to producing a diverse range of analogues. This can be achieved either by constructing the amide from different amines or by post-synthesis modification.

The most direct method for introducing variation at the N-alkyl position is to utilize different primary amines in the initial amide synthesis. Starting from 3-ethenylbenzoic acid (or its corresponding acyl chloride), reaction with various amines such as propylamine, isopropylamine, or tert-butylamine (B42293) yields analogues with varying steric bulk and lipophilicity adjacent to the amide nitrogen. An alternative approach involves the N-alkylation of a primary amide (3-ethenylbenzamide) with different alkyl halides under basic conditions, often facilitated by phase-transfer catalysts or microwave irradiation.

| Amine Precursor | Resulting Analogue Name |

|---|---|

| Methylamine | 3-Ethenyl-N-methylbenzamide |

| Propylamine | 3-Ethenyl-N-propylbenzamide |

| Isopropylamine | 3-Ethenyl-N-isopropylbenzamide |

| Cyclopropylamine | N-Cyclopropyl-3-ethenylbenzamide |

To enhance properties such as solubility or to introduce new hydrogen bonding capabilities, functionalized amines can be employed in the amide synthesis. For example, reacting 3-ethenylbenzoyl chloride with ethanolamine (B43304) would introduce a terminal hydroxyl group. Similarly, using amines like 2-methoxyethylamine (B85606) or morpholine (B109124) can incorporate ether or cyclic amine functionalities, respectively. This strategy allows for the creation of derivatives with significantly altered physicochemical profiles.

Amide Linkage Modifications

The amide bond, while crucial for the structure of many compounds, can be susceptible to enzymatic hydrolysis. Replacing the amide bond with a metabolically robust bioisostere is a common strategy in drug design to improve pharmacokinetic properties.

Thioamides and Selenoamides : One of the simplest modifications is the conversion of the amide carbonyl oxygen to a sulfur or selenium atom. Thioamides can be readily synthesized from the corresponding amide using thionating agents such as Lawesson's reagent. This substitution alters the electronic properties and hydrogen-bonding capacity of the linker, making the nitrogen more acidic and the sulfur a weaker hydrogen bond acceptor than the original oxygen. Selenoamides can be prepared using reagents like Woollins' reagent and offer another way to modulate the isosteric properties.

Heterocyclic Bioisosteres : Five-membered heterocyclic rings are widely recognized as effective non-classical bioisosteres of the trans-amide bond. Rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles can mimic the planarity and dipole moment of the amide bond while being resistant to hydrolysis. For instance, a 1,4-disubstituted 1,2,3-triazole can be synthesized via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), providing a stable and geometrically similar replacement for the amide linkage. This modification significantly increases the metabolic stability of the resulting analogue.

| Amide Isostere | Key Features | General Synthetic Approach |

|---|---|---|

| Thioamide | Altered H-bonding capacity, increased lipophilicity. | Thionation of the parent amide with Lawesson's reagent. |

| 1,2,3-Triazole | Metabolically stable, mimics trans-amide geometry. | Copper-catalyzed reaction between an appropriate azide (B81097) and alkyne. |

| 1,2,4-Oxadiazole | Metabolically stable, planar, alters dipole moment. | Cyclization of an N-acylamidoxime. |

| Trifluoroethylamine | Reduces basicity of amine, enhances metabolic stability. | Reductive amination using a trifluoroethyl-containing amine or aldehyde. |

Isosteres and Bioisosteres (e.g., Thiocarboxamides)

Isosterism and bioisosterism are fundamental concepts in drug design, involving the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. This can lead to retained or enhanced biological activity. Bioisosteres are classified as classical (similar in size and electronic configuration) or non-classical (not having the same number of atoms and not fitting steric and electronic rules but producing a similar biological effect).

For this compound, the amide linkage is a prime target for bioisosteric replacement. The amide bond is susceptible to metabolic cleavage, and its replacement can lead to analogues with improved pharmacokinetic profiles. One common bioisosteric replacement for the amide group is the thiocarboxamide (thioamide).

The conversion of the amide in this compound to a thioamide would result in 3-Ethenyl-N-ethylbenzothioamide. This modification, replacing the carbonyl oxygen with a sulfur atom, alters the electronic and hydrogen-bonding properties of the group. Thioamides are known to be more resistant to hydrolysis than their corresponding amides. Research on other benzamide-containing compounds has shown that thioamide analogues can retain or even enhance biological activity, highlighting the potential of this modification.

Beyond the thioamide, a variety of other functional groups can serve as non-classical bioisosteres for the amide bond. These include, but are not limited to, triazoles, oxadiazoles, and sulfonamides. Each of these replacements would impart distinct structural and electronic features to the resulting analogue of this compound, potentially influencing its interaction with biological targets.

The ethenyl (vinyl) group at the 3-position of the benzamide ring is another site for isosteric modification. While the vinyl group itself is relatively stable, its replacement with other small, electronically similar groups could fine-tune the molecule's properties. For instance, replacement with a cyclopropyl (B3062369) group can introduce a degree of conformational rigidity and alter the lipophilicity, which may impact biological activity.

| Original Functional Group in this compound | Potential Isosteric/Bioisosteric Replacement | Resulting Analogue | Potential Impact |

| Amide (-CONH-) | Thiocarboxamide (-CSNH-) | 3-Ethenyl-N-ethylbenzothioamide | Increased metabolic stability |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Derivative with a heterocyclic core | Altered hydrogen bonding and polarity |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | N-(ethylsulfonyl)-3-vinylbenzamide | Modified acidity and hydrogen bonding |

| Ethenyl (-CH=CH₂) | Cyclopropyl | 3-Cyclopropyl-N-ethylbenzamide | Increased conformational rigidity |

N-Substituted Benzamide Diversity

The N-ethyl group of this compound provides a readily accessible point for diversification to explore structure-activity relationships (SAR). The nature of the substituent on the amide nitrogen can significantly influence the molecule's potency, selectivity, and pharmacokinetic properties. A wide array of alkyl, aryl, and heterocyclic moieties can be introduced at this position.

Systematic modification of the N-substituent allows for the probing of the binding pocket of a potential biological target. For instance, increasing the alkyl chain length from ethyl to propyl or butyl could enhance hydrophobic interactions. Conversely, introducing polar functional groups, such as hydroxyl or amino groups, on the N-alkyl chain could improve aqueous solubility and introduce new hydrogen bonding opportunities.

The exploration of N-substituted analogues of this compound could involve the synthesis of a library of compounds with diverse functionalities. This approach would be instrumental in identifying key structural features required for a desired biological effect.

| Parent Compound | Modification at N-Substituent | Example Analogue | Rationale for Modification |

| This compound | Increase alkyl chain length | 3-Ethenyl-N-propylbenzamide | Enhance hydrophobic interactions |

| This compound | Introduce polar group | N-(2-hydroxyethyl)-3-vinylbenzamide | Improve solubility, add hydrogen bonding |

| This compound | Incorporate a cyclic amine | (3-vinylphenyl)(piperidin-1-yl)methanone | Introduce conformational rigidity |

| This compound | Introduce an aromatic ring | N-benzyl-3-vinylbenzamide | Explore pi-stacking interactions |

Strategic Role in Complex Organic Synthesis

As a Building Block for Heterocyclic Compounds

The dual functionality of 3-Ethenyl-N-ethylbenzamide allows it to serve as a linchpin in the synthesis of diverse heterocyclic structures. The vinyl group can act as a key reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the benzamide (B126) portion can be incorporated into the final heterocyclic ring or act as a directing group for ortho C-H functionalization.

While direct, single-step cyclization of this compound into quinazolinones is not a standard transformation, its structure allows for multi-step synthetic pathways to access this important scaffold. Quinazolinones are a class of fused heterocycles widely recognized in medicinal chemistry. A plausible synthetic strategy would involve the initial functionalization of the vinyl group. For example, oxidative cleavage of the ethenyl moiety could yield a carboxylic acid or aldehyde at the 3-position. This intermediate, after subsequent chemical modifications such as nitration and reduction to introduce an amino group at the 2-position, can undergo intramolecular cyclization or condensation with a suitable one-carbon source to form the pyrimidinone ring of the quinazolinone system.

Another theoretical approach involves a transition-metal-catalyzed C-H amination reaction. If an amino group is introduced ortho to the benzamide, the vinyl group could potentially participate in a cascade reaction, such as an intramolecular hydroamination or an oxidative cyclization, to construct the final heterocyclic ring. These theoretical pathways highlight the compound's potential, although specific examples in the literature remain specialized.

The synthesis of pyrazole (B372694) and pyrimidine (B1678525) rings typically requires precursors containing a 1,3-dicarbonyl or an equivalent synthon. The vinyl group of this compound can be strategically transformed into such a moiety. For instance, dihydroxylation of the vinyl group followed by oxidation can produce an α-hydroxy ketone, which can be further oxidized to a diketone. This diketone intermediate, embedded within the benzamide structure, can then be reacted with hydrazine (B178648) or its derivatives to yield a pyrazole ring, or with urea (B33335) or amidines to form a pyrimidine ring, fused to the original benzene (B151609) ring.

These transformations convert the simple vinylarene into a highly functionalized intermediate ready for cyclocondensation, demonstrating its utility as a masked precursor for constructing complex fused heterocyclic systems.

| Starting Material | Illustrative Reaction Sequence | Target Heterocycle | Typical Reagents |

| This compound | 1. Dihydroxylation 2. Oxidation 3. Cyclocondensation | Pyrazole-fused system | 1. OsO₄/NMO 2. PCC 3. Hydrazine (NH₂NH₂) |

| This compound | 1. Dihydroxylation 2. Oxidation 3. Cyclocondensation | Pyrimidine-fused system | 1. OsO₄/NMO 2. PCC 3. Urea (H₂NCONH₂) |

Note: The above table presents illustrative, generalized pathways. Specific conditions and yields would require experimental optimization.

The synthesis of isoindolinones from benzamides and styrene (B11656) derivatives via palladium-catalyzed C-H activation and intramolecular oxidative amidation is an established method. acs.org this compound is well-suited for such transformations. In an intramolecular context, palladium-catalyzed activation of the C-H bond ortho to the amide director, followed by migratory insertion of the tethered vinyl group, would lead directly to the formation of a five-membered lactam ring, yielding an isoindolinone derivative. This approach is highly efficient for creating the core isoindolinone structure.

For indole (B1671886) synthesis, a more complex transformation is required. A potential route could involve a reaction analogous to the Bartoli indole synthesis, which reacts vinyl Grignard reagents with ortho-substituted nitroarenes. wikipedia.orgthieme-connect.de A modified strategy could begin with the transformation of the N-ethylbenzamide group into an ortho-nitroaniline derivative, setting the stage for an intramolecular cyclization involving the vinyl group to construct the pyrrole (B145914) ring of the indole.

Precursor to Specialty Chemicals and Intermediates

Beyond its role in forming heterocyclic cores, this compound is a valuable precursor for creating advanced intermediates used in the pharmaceutical, agrochemical, and material science sectors.

The heterocyclic scaffolds synthesized from this compound, such as quinazolinones, pyrazoles, and isoindolinones, are foundational structures in many pharmacologically active molecules. By using this compound as a starting point, chemists can introduce diversity and complexity early in a synthetic sequence. For example, the isoindolinone core is present in a range of compounds explored for various biological activities. The ability to generate substituted isoindolinones via C-H activation pathways starting from this compound allows for the creation of libraries of novel compounds for high-throughput screening in drug discovery programs. The ethylamide and the functionalities derived from the vinyl group provide handles for further chemical modification to fine-tune the properties of the resulting molecules.

In material science, the vinyl group is a key functional group for polymerization. This compound can act as a functional monomer. Its polymerization would lead to polystyrene derivatives bearing N-ethylbenzamide side chains. These side chains can influence the physical properties of the polymer, such as its thermal stability, solubility, and ability to coordinate with metal ions, making it a candidate for specialty polymers and functional materials.

Total Synthesis of Complex Molecules Incorporating Benzamide Moieties

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various alkaloids and other biologically active molecules. The general synthetic strategies employed for analogous vinyl-substituted aromatic compounds provide a clear indication of its potential utility.

For instance, the synthesis of certain alkaloids containing a vinylphenyl group often relies on palladium-catalyzed cross-coupling reactions to install the vinyl moiety at a late stage. These reactions, such as the Suzuki-Miyaura, Heck, or Stille couplings, are foundational in modern organic synthesis. organic-chemistry.org In a hypothetical total synthesis, a precursor such as 3-bromo-N-ethylbenzamide could be coupled with a vinylating agent to introduce the key ethenyl group, thereby constructing the this compound core. This intermediate could then be further elaborated to the final complex target.

The vinyl group itself serves as a versatile handle for further transformations. It can undergo reactions such as hydroboration-oxidation to yield an alcohol, epoxidation followed by ring-opening to introduce vicinal functional groups, or participate in cycloaddition reactions to build complex ring systems. These transformations highlight the strategic advantage of incorporating a vinylbenzamide unit like this compound into a synthetic route.

The benzamide portion of the molecule is a common feature in many natural products and pharmaceuticals, contributing to their biological activity through hydrogen bonding and by providing a rigid structural element. The total synthesis of various natural products, including indolizidine and pyrrolizidine alkaloids, has involved the construction of benzamide-containing fragments. core.ac.uk The incorporation of an ethenyl group, as in this compound, would offer a reactive site for diversification and the introduction of additional complexity into these structures.

Supramolecular Chemistry and Self Assembly of Benzamide Derivatives

Hydrogen Bonding Interactions in Solid and Solution States